Dimethyl 2,2-difluoropentanedioate

Description

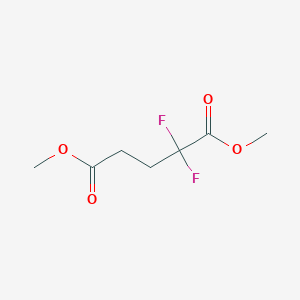

Dimethyl 2,2-difluoropentanedioate is a fluorinated derivative of dimethyl pentanedioate (dimethyl glutarate). Its structure includes two fluorine atoms at the second carbon position of the pentanedioate backbone, which may influence its chemical reactivity, stability, and biological activity.

Properties

IUPAC Name |

dimethyl 2,2-difluoropentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c1-12-5(10)3-4-7(8,9)6(11)13-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQENSSVGCIFDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Dimethyl 2,2-difluoropentanedioate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in various fields:

Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology: Employed in the study of enzyme inhibitors and biological probes.

Medicine: Utilized in the development of fluorinated drugs with improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which Dimethyl 2,2-difluoropentanedioate exerts its effects depends on its specific application. In pharmaceuticals, for example, it may act as a precursor to active drug molecules that interact with biological targets. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic agents.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Fluorinated compounds often target specific enzymes, modulating their activity to achieve therapeutic effects.

Signal Transduction: Some derivatives may interfere with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

However, insights from structurally or functionally related compounds, such as dimethyl fumarate (DMF) and diamino derivatives, can be cautiously referenced to highlight general trends in fluorinated or ester-based compounds.

Comparison with Dimethyl Fumarate (DMF)

Dimethyl fumarate (DMF), a methyl ester of fumaric acid, is widely used in treating multiple sclerosis (MS). Key distinctions and similarities include:

Key Findings from :

- DMF demonstrated superior control of MS disease activity (79.9% NEDA status) compared to interferon beta-1a (51.1%) .

Comparison with Diamino Derivatives

describes (2S)-2,5-diaminopentanamide dihydrochloride, a diamino compound with distinct functional groups.

Biological Activity

Dimethyl 2,2-difluoropentanedioate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by two fluorine atoms attached to the second carbon of a pentanedioic acid backbone. Its molecular formula is . The compound's structure contributes to its unique properties, including stability and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Candida albicans and Aspergillus fumigatus at concentrations ranging from 21.87 to 43.75 µg/ml .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a novel compound derived from this structure was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results showed that the compound exhibited a strong growth inhibitory effect with GI50 values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells . This suggests potential applications in cancer therapy, particularly in targeting specific kinases involved in tumor progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : The presence of fluorine atoms enhances the lipophilicity of the compound, potentially disrupting cellular membranes of microbes and cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The findings indicated a broad-spectrum activity, particularly against resistant strains of Candida species . This study emphasizes the need for further exploration into its potential as an antifungal agent.

Cancer Cell Line Evaluation

Another pivotal study focused on the cytotoxic effects on various cancer cell lines. The researchers utilized in vitro assays to determine the effectiveness of this compound derivatives against breast and cervical cancer cells. The results highlighted a significant reduction in cell viability, suggesting its potential role as a chemotherapeutic agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.